
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring, along with a dodecyloxy chain. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor, such as 2-(dodecyloxy)-4-iodo-5-methoxybenzene, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Coupling: Formation of biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine and iodine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The methoxy and dodecyloxy groups can also influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methoxybenzene: Lacks the dodecyloxy and iodine groups, making it less hydrophobic and less reactive in certain reactions.
1-Bromo-2-(dodecyloxy)benzene: Lacks the iodine and methoxy groups, affecting its reactivity and solubility.
1-Iodo-2-(dodecyloxy)-4-methoxybenzene: Lacks the bromine atom, which can influence its reactivity in substitution and coupling reactions.
Uniqueness
1-Bromo-2-(dodecyloxy)-4-iodo-5-methoxybenzene is unique due to the combination of bromine, iodine, methoxy, and dodecyloxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution and coupling reactions, as well as increased hydrophobicity and solubility in organic solvents. These properties make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918639-72-2 |
|---|---|
Molecular Formula |
C19H30BrIO2 |
Molecular Weight |
497.2 g/mol |
IUPAC Name |
1-bromo-2-dodecoxy-4-iodo-5-methoxybenzene |
InChI |
InChI=1S/C19H30BrIO2/c1-3-4-5-6-7-8-9-10-11-12-13-23-18-15-17(21)19(22-2)14-16(18)20/h14-15H,3-13H2,1-2H3 |
InChI Key |
KLOWCKUDORNZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)I)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




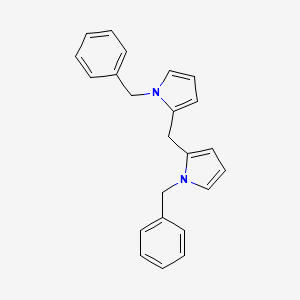
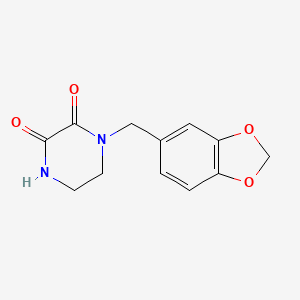
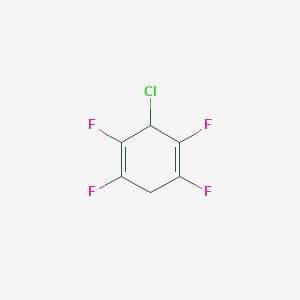
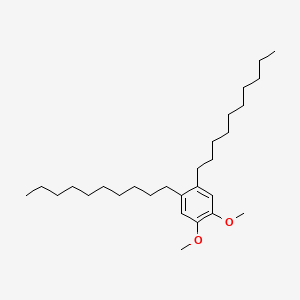
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
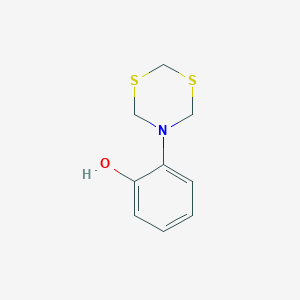

![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
